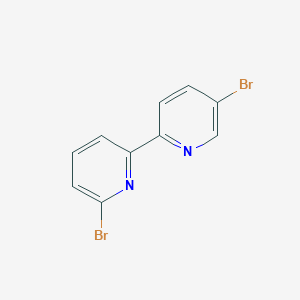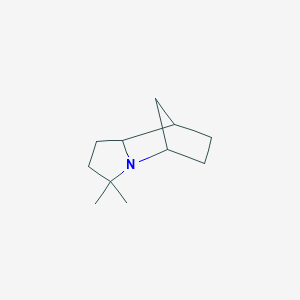
3,3-Dimethyloctahydro-5,8-methanoindolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyloctahydro-5,8-methanoindolizine is a chemical compound with a complex structure that includes a bicyclic system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyloctahydro-5,8-methanoindolizine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a cycloaddition reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like a Lewis acid to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyloctahydro-5,8-methanoindolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or alkylating agents in the presence of a base.
Major Products
Applications De Recherche Scientifique
3,3-Dimethyloctahydro-5,8-methanoindolizine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3,3-Dimethyloctahydro-5,8-methanoindolizine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Dimethyl-2-azatricyclo[5.2.1.02,6]decane
- 3,3-Dimethyl-5,8-methanoindolizine
Uniqueness
3,3-Dimethyloctahydro-5,8-methanoindolizine is unique due to its specific bicyclic structure and the presence of dimethyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H19N |
|---|---|
Poids moléculaire |
165.27 g/mol |
Nom IUPAC |
3,3-dimethyl-2-azatricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C11H19N/c1-11(2)6-5-10-8-3-4-9(7-8)12(10)11/h8-10H,3-7H2,1-2H3 |
Clé InChI |
UFVIMJMEBFTIHU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2N1C3CCC2C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


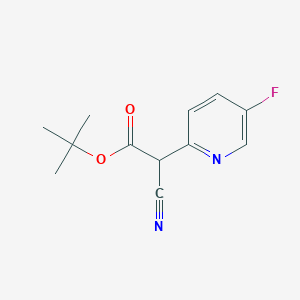
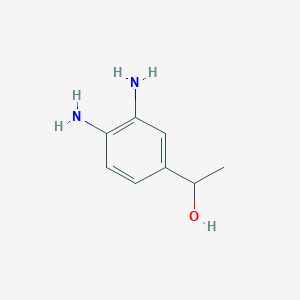
![3-Methyl-N-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B15245068.png)
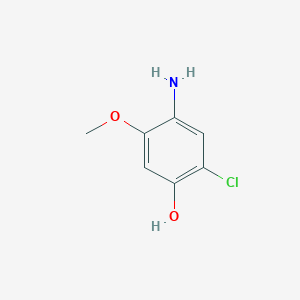
![2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15245089.png)
![Cyclohexyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B15245098.png)
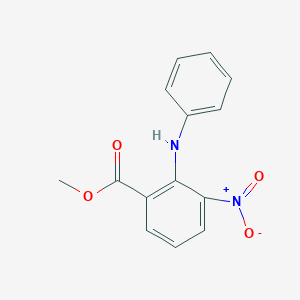
![1-(Imidazo[1,2-b]pyridazin-3-yl)ethanol](/img/structure/B15245107.png)
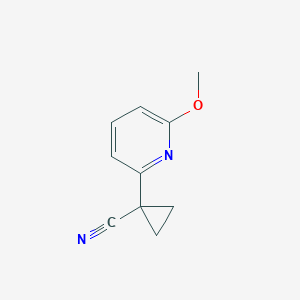

![5-Amino-7-benzyl-2-chloro-6,7,8,9-tetrahydropyrido[2,3-B][1,6]naphthyridine-3-carbonitrile](/img/structure/B15245127.png)


